![molecular formula C11H14ClNO2 B2822266 2-Chloro-N-[1-(2-hydroxyphenyl)propyl]acetamide CAS No. 2411306-31-3](/img/structure/B2822266.png)
2-Chloro-N-[1-(2-hydroxyphenyl)propyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[1-(2-hydroxyphenyl)propyl]acetamide, also known as CHA, is a chemical compound that has been widely researched for its potential therapeutic applications. It belongs to the class of arylacetamide derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[1-(2-hydroxyphenyl)propyl]acetamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective properties. It has also been shown to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, 2-Chloro-N-[1-(2-hydroxyphenyl)propyl]acetamide has been studied for its potential anticancer properties.
Wirkmechanismus
The exact mechanism of action of 2-Chloro-N-[1-(2-hydroxyphenyl)propyl]acetamide is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of oxidative stress, the modulation of inflammation, and the regulation of cell signaling pathways. 2-Chloro-N-[1-(2-hydroxyphenyl)propyl]acetamide has also been shown to interact with various enzymes and receptors in the body, including acetylcholinesterase, monoamine oxidase, and the N-methyl-D-aspartate receptor.
Biochemical and Physiological Effects:
2-Chloro-N-[1-(2-hydroxyphenyl)propyl]acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective properties. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurodegenerative disorders. In addition, 2-Chloro-N-[1-(2-hydroxyphenyl)propyl]acetamide has been shown to inhibit the growth and proliferation of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Chloro-N-[1-(2-hydroxyphenyl)propyl]acetamide for lab experiments is its relatively low toxicity and high stability. It is also readily available and easy to synthesize. However, one limitation of 2-Chloro-N-[1-(2-hydroxyphenyl)propyl]acetamide is its poor solubility in water, which can make it difficult to administer in certain experiments. In addition, further research is needed to fully understand the safety and efficacy of 2-Chloro-N-[1-(2-hydroxyphenyl)propyl]acetamide in humans.
Zukünftige Richtungen
There are several potential future directions for research on 2-Chloro-N-[1-(2-hydroxyphenyl)propyl]acetamide. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to determine the optimal dosage and administration route for 2-Chloro-N-[1-(2-hydroxyphenyl)propyl]acetamide in these conditions. Another area of interest is its potential as an anticancer agent. More studies are needed to determine the mechanisms underlying its anticancer properties and to evaluate its efficacy in animal models and clinical trials. Finally, further research is needed to fully understand the safety and toxicity of 2-Chloro-N-[1-(2-hydroxyphenyl)propyl]acetamide in humans, and to identify any potential side effects or drug interactions.
Synthesemethoden
The synthesis of 2-Chloro-N-[1-(2-hydroxyphenyl)propyl]acetamide involves the reaction between 2-chloro-N-propylacetamide and 2-hydroxyphenylpropanoic acid. The reaction is catalyzed by a base such as potassium carbonate and is carried out in a solvent such as dimethylformamide. The resulting product is purified through recrystallization using a suitable solvent such as ethanol.
Eigenschaften
IUPAC Name |
2-chloro-N-[1-(2-hydroxyphenyl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-2-9(13-11(15)7-12)8-5-3-4-6-10(8)14/h3-6,9,14H,2,7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAROILPRJLPLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1O)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[1-(2-hydroxyphenyl)propyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

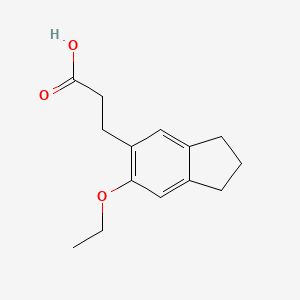

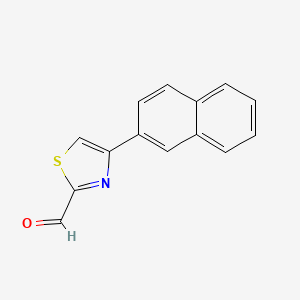
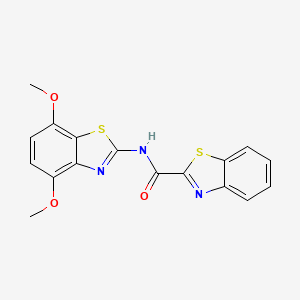
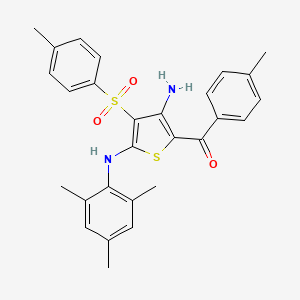
![methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2822192.png)

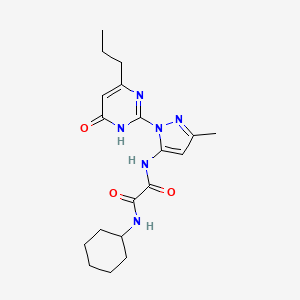
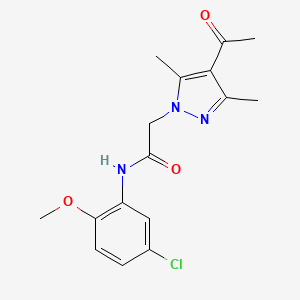
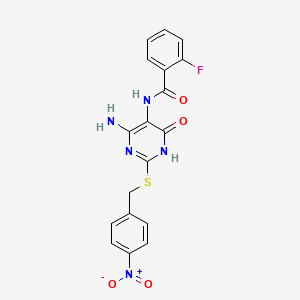
![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2822200.png)

![4-(4-chlorophenyl)-3-[(4-chlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,2,4-triazole](/img/structure/B2822203.png)
![4-ethoxy-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2822205.png)